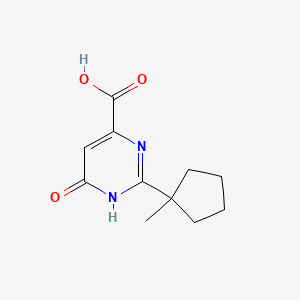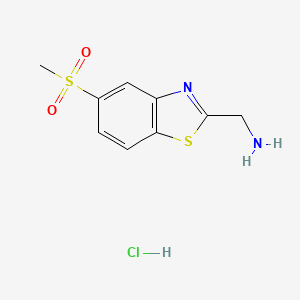
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid: is a chemical compound with the following structural formula:
Structure: CH3−C(O)−C(O)−NH−C(CH3)3
It contains a pyrazole ring, a tert-butyl group, and a carboxylic acid functional group. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of tert-butyl hydrazine with an appropriate α-keto acid (such as pyruvic acid or acetoacetic acid). The reaction proceeds via nucleophilic addition and subsequent cyclization to form the pyrazole ring.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the tert-butyl group provides steric hindrance, affecting regioselectivity. Precise reaction conditions may vary depending on the specific starting materials and desired purity.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Hydrolysis: The carboxylic acid group is susceptible to hydrolysis.
Acids: Used for condensation reactions.
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives of the pyrazole ring or modified carboxylic acids.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Biochemical Studies: It serves as a building block for designing enzyme inhibitors or ligands.
Materials Science: Investigated for its role in polymer chemistry and materials modification.
Mécanisme D'action
The exact mechanism of action depends on the specific application. It may involve interactions with enzymes, receptors, or cellular pathways.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its tert-butyl-substituted pyrazole ring, similar compounds include:
Pyrazole-4-carboxylic acid: Lacks the tert-butyl group.
Pyruvic acid: Similar keto functionality but lacks the pyrazole ring.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(3-tert-butyl-1-methylpyrazol-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)8-6(5-12(4)11-8)7(13)9(14)15/h5H,1-4H3,(H,14,15) |
Clé InChI |
CPZPABYTRCJABS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C=C1C(=O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)

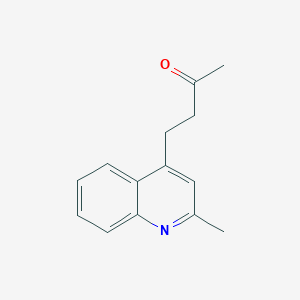
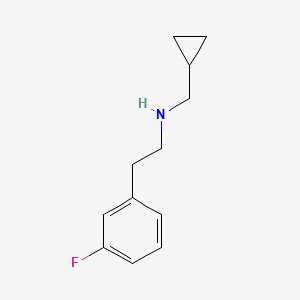
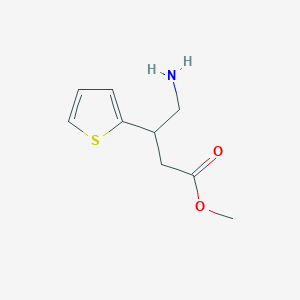




![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
